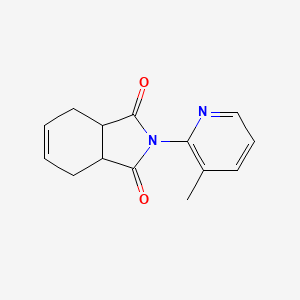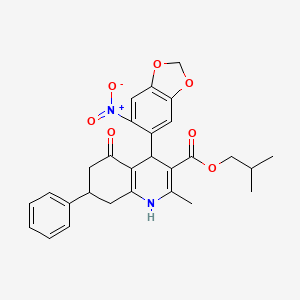
2-(3-methyl-2-pyridinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methyl-2-pyridinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, also known as MI-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MI-1 has been found to inhibit the activity of several enzymes, including MALT1 and PARP1, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
2-(3-methyl-2-pyridinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione works by inhibiting the activity of several enzymes, including MALT1 and PARP1. MALT1 is a protease that plays a key role in the activation of immune cells, while PARP1 is an enzyme that is involved in DNA repair. By inhibiting the activity of these enzymes, this compound can disrupt the signaling pathways that are involved in the progression of diseases.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the production of cytokines, which are proteins that are involved in the immune response. Additionally, this compound has been shown to reduce the production of reactive oxygen species, which are molecules that can cause damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-methyl-2-pyridinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for researchers who are studying the signaling pathways that are involved in various diseases. However, one limitation of using this compound is that it is a small molecule inhibitor, which means that it may not be effective in all types of cells or in all stages of disease progression.
Direcciones Futuras
There are several future directions for research on 2-(3-methyl-2-pyridinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. One area of research is the development of more potent and selective inhibitors of MALT1 and PARP1. Another area of research is the identification of biomarkers that can be used to predict which patients will respond best to this compound treatment. Additionally, researchers are exploring the potential of combining this compound with other drugs to increase its effectiveness. Finally, there is ongoing research on the use of this compound in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
Métodos De Síntesis
2-(3-methyl-2-pyridinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis of this compound has been described in several research articles and involves the use of various reagents and solvents.
Aplicaciones Científicas De Investigación
2-(3-methyl-2-pyridinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. It has been found to have anti-cancer properties and has been shown to inhibit the growth of several types of cancer cells, including lymphoma, leukemia, and breast cancer cells. This compound has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammatory diseases.
Propiedades
IUPAC Name |
2-(3-methylpyridin-2-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-5-4-8-15-12(9)16-13(17)10-6-2-3-7-11(10)14(16)18/h2-5,8,10-11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLBPDLPPAMUSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2C(=O)C3CC=CCC3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid](/img/structure/B5185956.png)
![N~2~-(2-chlorophenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5185957.png)
![3-[(4-carboxybutanoyl)amino]-4-methylbenzoic acid](/img/structure/B5185964.png)

![1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5185978.png)
![N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]-beta-alanine](/img/structure/B5185981.png)
![3-ethyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5185989.png)
![4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide](/img/structure/B5185992.png)
![1-(2-chloro-4-fluorobenzyl)-N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5186000.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5186007.png)
![2,3-dichloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5186017.png)
![4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B5186032.png)
![3-(2-bromophenyl)-5-(4-chlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5186039.png)
